molecular formula C25H22ClO3P B14245179 Benzyl(triphenyl)phosphanium;chlorate CAS No. 417707-40-5

Benzyl(triphenyl)phosphanium;chlorate

Cat. No.: B14245179
CAS No.: 417707-40-5
M. Wt: 436.9 g/mol
InChI Key: WLKSKRFUEFGINW-UHFFFAOYSA-M
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Preparation Methods

Benzyltriphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with benzyl chloride in the presence of a base. The reaction typically proceeds as follows:

    Reactants: Triphenylphosphine (Ph3P) and benzyl chloride (C6H5CH2Cl).

    Reaction Conditions: The reaction is carried out in an organic solvent such as chloroform or toluene, and a base like sodium hydroxide (NaOH) is used to facilitate the reaction.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Chemical Reactions Analysis

Benzyltriphenylphosphonium chloride undergoes various types of chemical reactions, including:

Scientific Research Applications

Benzyltriphenylphosphonium chloride, also known as benzyl(triphenyl)phosphanium chloride, is a chemical compound with the molecular formula C25H22ClP and a molecular weight of 388.87 g/mol . It has a wide range of applications in various scientific and industrial fields .

Scientific Research Applications

Benzyltriphenylphosphonium chloride is widely utilized in research, including:

  • Organic Synthesis It serves as a reagent in organic reactions, especially in the synthesis of phosphonium salts and complex organic molecules, assisting chemists in the development of new pharmaceuticals . It is also used as a reactant for synthesizing platinum chloro-tetrazole complexes via azidation, trans-stilbenes, and cinnamates via Wittig olefination .
  • Phase Transfer Catalysis As a phase transfer catalyst, it facilitates reactions between immiscible phases, which is useful in the production of fine chemicals and agrochemicals .
  • Biological Research It is used to study cell membrane dynamics and transport mechanisms, providing insights into cellular processes that can inform drug development .
  • Material Science This chemical is utilized in developing advanced materials, including polymers and nanomaterials, enhancing properties like conductivity and stability . It can also directly nucleate the β phase from melt and is an additive of practical importance .
  • Analytical Chemistry It is employed in analytical techniques like NMR spectroscopy to help identify and characterize chemical compounds, streamlining research processes .
  • Other Applications It can be used as an accelerator of the Bisphenol AF curing system for fluoroelastomer .

Properties

Mechanism of Action

The mechanism of action of Benzyltriphenylphosphonium chloride involves its role as a nucleophilic reagent in Wittig reactions. It reacts with carbonyl compounds to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide . Additionally, as a phase transfer catalyst, it facilitates the transfer of ionic reactants between immiscible phases, enhancing reaction rates and yields .

Comparison with Similar Compounds

Benzyltriphenylphosphonium chloride can be compared with other quaternary phosphonium salts, such as:

Benzyltriphenylphosphonium chloride stands out due to its specific reactivity in Wittig reactions and its effectiveness as a phase transfer catalyst, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

417707-40-5

Molecular Formula

C25H22ClO3P

Molecular Weight

436.9 g/mol

IUPAC Name

benzyl(triphenyl)phosphanium;chlorate

InChI

InChI=1S/C25H22P.ClHO3/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3)4/h1-20H,21H2;(H,2,3,4)/q+1;/p-1

InChI Key

WLKSKRFUEFGINW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)=O

Origin of Product

United States

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